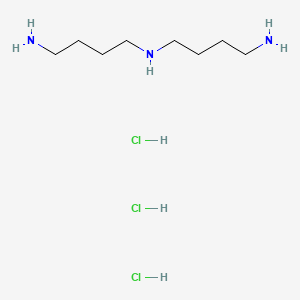

sym-Homo Spermidine Trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sym-Homo Spermidine Trihydrochloride typically involves the reaction of putrescine with 4-aminobutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt . The process involves:

Reactants: Putrescine and 4-aminobutylamine.

Conditions: The reaction is conducted at an optimum temperature of around 35°C and a pH of 7.0.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using a whole-cell biocatalytic system with an NADPH self-sufficient cycle . This method involves the co-expression of specific enzymes in engineered Escherichia coli to achieve high yields and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: sym-Homo Spermidine Trihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of sym-Homo Spermidine, such as N1-(4-Aminobutyl)-1,4-butanediamine and Bis-(4-aminobutyl)amine .

Wissenschaftliche Forschungsanwendungen

sym-Homo Spermidine Trihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sym-Homo Spermidine Trihydrochloride involves its interaction with nucleic acids and cellular membranes. It acts as a cation at all pH values, helping to stabilize membranes and nucleic acid structures . It is also involved in the regulation of autophagy, a process crucial for cellular homeostasis and longevity . The compound targets pathways related to mitochondrial function and bioenergetics, enhancing mitochondrial respiration and reducing free radical levels .

Vergleich Mit ähnlichen Verbindungen

Spermidine (C7H19N3): An inhibitor of neuronal nitric oxide synthase and activator of NMDA receptors.

Spermine (C10H26N4): A biogenic polyamine that acts as an NMDA glutamate receptor agonist/antagonist.

Putrescine (C4H12N2): A diamine necessary for optimal cell growth.

Uniqueness: sym-Homo Spermidine Trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions . Its ability to stabilize nucleic acids and cellular membranes makes it particularly valuable in research applications .

Biologische Aktivität

sym-Homo Spermidine Trihydrochloride is a polyamine compound that plays a significant role in various biological processes. As an analogue of spermidine, it is involved in cellular growth, differentiation, and the modulation of gene expression. This article delves into its biological activity, mechanisms of action, biochemical properties, and potential applications in research and therapy.

The biological activity of this compound is primarily attributed to its interactions with cellular components:

- Enzyme Interaction : The compound binds to key enzymes in polyamine metabolism, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase. This interaction can modulate enzyme activity, impacting the levels of polyamines within cells.

- Gene Expression Modulation : It influences gene expression by interacting with DNA and RNA, which can lead to changes in cellular processes like proliferation and differentiation.

- Cellular Signaling Alteration : The compound affects various signaling pathways, contributing to physiological responses such as inflammation reduction and cell growth regulation.

This compound exhibits several important biochemical properties:

- Polyamine Structure : Its polyamine structure allows it to interact with negatively charged molecules like DNA and RNA through ionic bonds with phosphate groups.

- Stability and Solubility : The trihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications .

- Antioxidant Activity : It has been shown to increase the activity of antioxidant enzymes, thereby improving cellular resilience against oxidative stress .

Case Studies

- Cell Proliferation Studies : Research indicates that this compound promotes cell proliferation in various cell lines. In one study, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls.

- Gene Expression Analysis : A study utilizing microarray technology revealed that this compound modulates the expression of genes involved in cell cycle regulation and apoptosis. Notably, genes associated with anti-apoptotic pathways were upregulated, suggesting a protective role against programmed cell death.

- Therapeutic Potential : In animal models, administration of this compound demonstrated anti-inflammatory effects and improved metabolic profiles, indicating its potential use in treating metabolic disorders.

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Study | Description |

|---|---|

| Chemical Formula | C7H22Cl3N3 |

| Molecular Weight | 254.629 g/mol |

| Density | 0.906 g/cm³ |

| Melting Point | 257-259 °C |

| Biological Role | Modulates enzyme activity, gene expression, and cellular signaling |

| Key Findings | Promotes cell proliferation; modulates anti-apoptotic gene expression; exhibits anti-inflammatory effects |

Applications in Research

This compound has diverse applications across various fields:

- Biochemistry : Used as a reagent for studying polyamine metabolism and enzyme interactions.

- Cell Biology : Investigated for its role in stabilizing nucleic acids and promoting cell growth.

- Pharmacology : Explored for potential therapeutic uses in metabolic disorders and age-related diseases due to its longevity-promoting properties .

Eigenschaften

IUPAC Name |

N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPPINREBNQPGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.